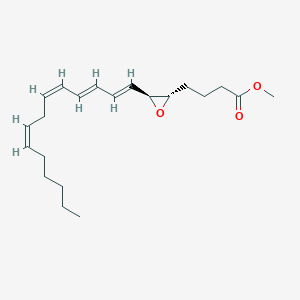

Leukotrien A4-methylester

Übersicht

Beschreibung

Leukotriene A4 methyl ester is a derivative of leukotriene A4, which is a member of the leukotriene family. Leukotrienes are eicosanoid inflammatory mediators produced in leukocytes by the oxidation of arachidonic acid. Leukotriene A4 methyl ester is synthesized in mast cells, eosinophils, and neutrophils from arachidonic acid by the enzyme arachidonate 5-lipoxygenase. This compound is known for its role in inflammatory responses and is involved in various biological processes.

Wissenschaftliche Forschungsanwendungen

Leukotrien A4-methylester hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese anderer Leukotriene und verwandter Verbindungen verwendet.

Biologie: Wird untersucht wegen seiner Rolle in Entzündungsreaktionen und Zellsignalisierung.

Industrie: Wird bei der Produktion von Leukotrien-Inhibitoren und anderen therapeutischen Wirkstoffen eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkung durch seine Umwandlung in aktive Leukotriene wie Leukotrien B4 und Leukotrien C4 aus. Diese Verbindungen binden an spezifische Rezeptoren auf Zielzellen, was zur Aktivierung von Signalwegen führt, die Entzündungen fördern. Die wichtigsten molekularen Ziele umfassen Leukotrienrezeptoren und Enzyme, die an der Leukotriensynthese beteiligt sind .

Ähnliche Verbindungen:

Leukotrien B4: Ein potenter Chemoattraktant und Aktivator von Entzündungszellen.

Leukotrien C4: Ist an der Kontraktion der glatten Muskulatur und der erhöhten Gefäßpermeabilität beteiligt.

Leukotrien D4: Ähnlich wie Leukotrien C4, aber mit zusätzlichen biologischen Aktivitäten.

Leukotrien E4: Das Endprodukt im Leukotriensyntheseweg.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner Rolle als Vorläufer bei der Biosynthese verschiedener Leukotriene. Seine Stabilität als Methylester ermöglicht eine einfachere Handhabung und Lagerung im Vergleich zur freien Säureform .

Wirkmechanismus

Target of Action

Leukotriene A4 methyl ester, also known as LTA4 methyl ester, primarily targets 5-lipoxygenase (5-LO) . This enzyme is responsible for the synthesis of LTA4 from arachidonic acid in mast cells, eosinophils, and neutrophils . LTA4 is then rapidly metabolized by LTA4 hydrolase or LTC4 synthase to LTB4 or LTC4, respectively .

Mode of Action

LTA4 methyl ester interacts with its targets by being rapidly metabolized. The 5-LO enzyme catalyzes the synthesis of LTA4 from arachidonic acid . LTA4 is then rapidly metabolized by LTA4 hydrolase or LTC4 synthase to LTB4 or LTC4, respectively .

Biochemical Pathways

The biochemical pathway affected by LTA4 methyl ester is the lipoxygenase pathway . This pathway involves the synthesis of LTA4 from arachidonic acid by 5-LO, followed by the rapid metabolism of LTA4 by LTA4 hydrolase or LTC4 synthase to LTB4 or LTC4, respectively . Additionally, LTA4 from leukocytes is known to undergo transcellular metabolism in platelets, erythrocytes, and endothelial cells . Further metabolism of LTA4 by 15-LO leads to lipoxin biosynthesis .

Pharmacokinetics

It is known that lta4 as a free acid is highly unstable . The methyl ester form of LTA4 is stable and can be readily hydrolyzed to the free acid as needed .

Result of Action

The result of the action of LTA4 methyl ester is the production of LTB4 or LTC4, which are potent mediators of inflammation . These compounds play a crucial role in various inflammatory responses, including those in mast cells, eosinophils, and neutrophils .

Action Environment

The action of LTA4 methyl ester is influenced by various environmental factors. For instance, it is known that LTA4 methyl ester is unstable to oxygen and direct sunlight . Therefore, care should be taken in handling this compound to maintain its stability and efficacy .

Biochemische Analyse

Biochemical Properties

Leukotriene A4 methyl ester plays a crucial role in biochemical reactions as a substrate for specific enzymes. It interacts with leukotriene A4 hydrolase and leukotriene C4 synthase. Leukotriene A4 hydrolase converts leukotriene A4 methyl ester into leukotriene B4, a potent chemoattractant for neutrophils. Leukotriene C4 synthase, on the other hand, converts leukotriene A4 methyl ester into leukotriene C4, which is involved in smooth muscle contraction and increased vascular permeability .

Cellular Effects

Leukotriene A4 methyl ester influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In immune cells, leukotriene A4 methyl ester is involved in the production of inflammatory cytokines and chemokines, leading to the recruitment of immune cells to sites of inflammation. This compound also plays a role in the regulation of vascular permeability and smooth muscle contraction, impacting conditions such as asthma and allergic reactions .

Molecular Mechanism

The molecular mechanism of leukotriene A4 methyl ester involves its conversion by specific enzymes. Leukotriene A4 hydrolase catalyzes the hydrolysis of leukotriene A4 methyl ester to leukotriene B4, which then binds to its receptors on immune cells, promoting chemotaxis and activation. Leukotriene C4 synthase catalyzes the conjugation of leukotriene A4 methyl ester with glutathione to form leukotriene C4, which binds to cysteinyl leukotriene receptors, leading to smooth muscle contraction and increased vascular permeability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of leukotriene A4 methyl ester can change over time. The compound is relatively stable, but its free acid form is highly unstable. Over time, leukotriene A4 methyl ester can be hydrolyzed to its free acid form, which then participates in further biochemical reactions. Long-term studies have shown that leukotriene A4 methyl ester can have sustained effects on cellular function, particularly in the context of inflammation and immune response .

Dosage Effects in Animal Models

The effects of leukotriene A4 methyl ester vary with different dosages in animal models. At low doses, it can effectively modulate inflammatory responses without causing significant adverse effects. At high doses, leukotriene A4 methyl ester can lead to toxic effects, including excessive inflammation and tissue damage. These dosage-dependent effects highlight the importance of careful dosing in therapeutic applications .

Metabolic Pathways

Leukotriene A4 methyl ester is involved in several metabolic pathways. It is synthesized from arachidonic acid by the action of 5-lipoxygenase. Once formed, leukotriene A4 methyl ester can be converted to leukotriene B4 by leukotriene A4 hydrolase or to leukotriene C4 by leukotriene C4 synthase. These metabolic pathways are crucial for the regulation of inflammatory responses and the production of other bioactive leukotrienes .

Transport and Distribution

Within cells and tissues, leukotriene A4 methyl ester is transported and distributed by specific transporters and binding proteins. It can be taken up by immune cells, where it is converted to other leukotrienes. The distribution of leukotriene A4 methyl ester within tissues is influenced by its interactions with transport proteins and its conversion to other bioactive compounds .

Subcellular Localization

Leukotriene A4 methyl ester is localized in various subcellular compartments, depending on the cell type and its state of activation. In immune cells, it is primarily found in the cytoplasm, where it interacts with enzymes involved in leukotriene biosynthesis. The subcellular localization of leukotriene A4 methyl ester can affect its activity and function, particularly in the context of inflammation and immune responses .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Leukotrien A4-methylester umfasst mehrere Schritte. Ein Ansatz beinhaltet die stereoselektive Synthese von (2E,4Z,7Z)-2,4,7-Tridekatrienol, einem wichtigen Zwischenprodukt, durch eine Alumina-vermittelte Umlagerung von Ethyl (7Z)-3,4,7-Tridekatrienoat zu Ethyl (2E,4Z,7Z)-2,4,7-Tridekatrienoat . Eine andere Methode beinhaltet die Verwendung von Sulfoniumylid-Chemie, obwohl die Wittig-Reaktion ebenfalls eine praktikable Alternative ist .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die gewünschte Stereochemie und Ausbeute zu gewährleisten. Die Verbindung wird oft in einer Lösung von Triethylamin und Hexan geliefert, um die Stabilität zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Leukotrien A4-methylester unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Leukotrien B4 oder Leukotrien C4 zu bilden.

Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von Nukleophilen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind molekularer Sauerstoff und spezifische Oxidasen.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Nukleophile wie Thiole und Amine werden oft eingesetzt.

Hauptprodukte:

Leukotrien B4: Wird durch Oxidation durch Leukotrien A4-Hydrolase gebildet.

Leukotrien C4: Wird durch Konjugation mit Glutathion gebildet.

Vergleich Mit ähnlichen Verbindungen

Leukotriene B4: A potent chemoattractant and activator of inflammatory cells.

Leukotriene C4: Involved in smooth muscle contraction and increased vascular permeability.

Leukotriene D4: Similar to leukotriene C4 but with additional biological activities.

Leukotriene E4: The final product in the leukotriene biosynthesis pathway.

Uniqueness: Leukotriene A4 methyl ester is unique due to its role as a precursor in the biosynthesis of various leukotrienes. Its stability as a methyl ester allows for easier handling and storage compared to the free acid form .

Biologische Aktivität

Leukotriene A4 methyl ester (LTA4-ME) is a significant lipid mediator in the leukotriene biosynthesis pathway, playing a crucial role in inflammatory responses. This article provides a comprehensive overview of the biological activity of LTA4-ME, including its synthesis, enzymatic conversions, and physiological effects.

1. Overview of Leukotriene A4 Methyl Ester

LTA4-ME is a stable methyl ester derivative of leukotriene A4 (LTA4), which is synthesized from arachidonic acid via the lipoxygenase pathway. The compound serves as a substrate for leukotriene A4 hydrolase and cysteinyl leukotriene synthase, leading to the formation of leukotriene B4 (LTB4) and leukotriene C4 (LTC4) respectively .

| Property | Details |

|---|---|

| Chemical Formula | C21H32O3 |

| Molecular Weight | 332.5 Da |

| CAS Number | 73466-12-3 |

| Purity | ≥95% (HPLC) |

| Appearance | Liquid |

2. Synthesis and Stability

The synthesis of LTA4-ME can be achieved through various methods, including the use of D-glucose as a precursor . The methyl ester form enhances stability compared to the free acid, which is highly unstable and prone to rapid hydrolysis. Studies show that LTA4-ME can be hydrolyzed to LTA4 in the presence of alkaline conditions or specific enzymes .

3.1 Hydrolysis and Metabolism

LTA4-ME undergoes hydrolysis to yield LTA4, which is then converted to LTB4 by leukotriene A4 hydrolase. This enzyme exhibits both epoxide hydrolase and aminopeptidase activities, indicating its dual role in metabolism . The hydrolysis process is influenced by factors such as substrate concentration and the presence of stabilizing agents like bovine serum albumin, which significantly prolongs the half-life of LTA4 in solution .

3.2 Physiological Effects

LTA4-ME has been shown to mobilize calcium ions in human neutrophils, indicating its role as a signaling molecule in inflammatory processes . Additionally, it serves as a precursor for LTC4, which is involved in smooth muscle contraction and plays a critical role in allergic responses and asthma pathophysiology .

Case Study 1: Inhibition of Leukotriene A4 Hydrolase

A study investigated the effects of alpha-lipoic acid on leukotriene A4 hydrolase activity. It was found that alpha-lipoic acid inhibited both epoxide hydrolase and aminopeptidase activities at low concentrations, suggesting potential therapeutic applications in modulating leukotriene synthesis during inflammatory conditions .

Case Study 2: Role in Asthma Pathophysiology

Research indicates that LTA4 plays a significant role in asthma by contributing to both acute and chronic inflammation. Elevated levels of cysteinyl leukotrienes have been associated with bronchoconstriction and airway hyperresponsiveness, highlighting the importance of LTA4-derived metabolites in respiratory diseases .

5. Conclusion

Leukotriene A4 methyl ester serves as a pivotal mediator in inflammatory responses through its enzymatic conversions to biologically active leukotrienes. Its stability compared to the free acid form allows for more controlled studies regarding its biological activity and potential therapeutic applications. Ongoing research continues to elucidate its role in various pathological conditions, particularly in respiratory diseases such as asthma.

Eigenschaften

IUPAC Name |

methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3/b8-7-,11-10-,13-12+,16-14+/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKAVFHPLJFCMZ-NIBLXIPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]1[C@@H](O1)CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424293 | |

| Record name | methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73466-12-3 | |

| Record name | methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of leukotriene A4 methyl ester?

A1: The molecular formula of leukotriene A4 methyl ester is C21H32O3, and its molecular weight is 332.48 g/mol.

Q2: What synthetic strategies have been employed for the preparation of LTA4 methyl ester?

A2: Several approaches have been explored for synthesizing LTA4 methyl ester, including:

- Acetylene Intermediates: This strategy involves assembling the carbon chain through acetylenide anion condensations and introducing (Z)-double bonds by triple bond hydrogenation. [, , ]

- Propargylic Alcohol Rearrangement: This method utilizes alumina-promoted rearrangement of specific esters to access key intermediates for LTA4 methyl ester synthesis. []

- Wittig Olefination: This approach involves reacting a phosphonium ylide with an epoxy dienal to construct the LTA4 methyl ester framework. [, ]

Q3: How can researchers access deuterated versions of LTA4 methyl ester?

A3: Deuterated LTA4 methyl ester analogs can be synthesized using deuterated starting materials or by incorporating deuterium through specific reactions like semi-hydrogenation with D2 gas. [, , ]

Q4: Can LTA4 methyl ester be converted into biologically active leukotrienes?

A4: Yes, LTA4 methyl ester can be enzymatically converted into leukotriene C4 methyl ester (LTC4 methyl ester) by various glutathione S-transferases (GSTs). [, , ]

Q5: Do different GSTs exhibit varying efficiencies in converting LTA4 methyl ester to LTC4 methyl ester?

A5: Yes, different GST isozymes display varying enantioselectivity and conversion rates for LTA4 methyl ester. For example, rat liver 3-4 GST exhibits a high conversion rate but favors the (5R, 6R) enantiomer, while human placental GST shows selectivity for the natural (5S, 6S) enantiomer but with a lower conversion rate. []

Q6: Is LTA4 methyl ester a substrate for leukotriene C4 synthase?

A6: Yes, LTA4 methyl ester can be utilized as a substrate by leukotriene C4 synthase, the enzyme responsible for conjugating LTA4 with glutathione to form LTC4. [, ]

Q7: Are there other enzymes that can metabolize LTA4 methyl ester?

A7: Besides GSTs and leukotriene C4 synthase, LTA4 hydrolase can convert LTA4 methyl ester into metabolites like 5,12(S)-dihydroxy-eicosatetraenoic acid methyl ester (5,12(S)-diHETE-Me). []

Q8: What are the potential applications of LTA4 methyl ester?

A8: LTA4 methyl ester serves as a valuable tool in various research areas:

- Studying Leukotriene Biosynthesis: LTA4 methyl ester helps elucidate the mechanisms of enzymes involved in leukotriene biosynthesis, such as GSTs and leukotriene C4 synthase. [, , , ]

- Investigating Leukotriene Receptors: Radiolabeled or modified LTA4 methyl ester analogs can be used to characterize leukotriene receptors and develop potential antagonists. [, ]

- Developing Analytical Methods: LTA4 methyl ester and its derivatives are used to develop and validate analytical techniques for quantifying leukotrienes in biological samples. [, ]

Q9: Are there any known structure-activity relationship studies involving LTA4 methyl ester?

A9: Yes, research has explored modifying the structure of LTA4 methyl ester to develop stable analogs or introduce molecular probes for studying leukotriene receptors. These modifications often focus on the omega-end of the molecule to influence its susceptibility to beta-oxidation or its binding affinity to specific receptors. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.